5-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Description
5-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a boronate ester-functionalized quinoline derivative. The compound features a methyl group at position 5 of the quinoline core and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at position 6. This structural motif renders it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing biaryl systems .
Properties
Molecular Formula |
C16H20BNO2 |
|---|---|
Molecular Weight |
269.1 g/mol |
IUPAC Name |
5-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
InChI |
InChI=1S/C16H20BNO2/c1-11-9-12(10-14-13(11)7-6-8-18-14)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 |
InChI Key |
GVRCZWRUXJASQV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C3C=CC=NC3=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the borylation of a quinoline derivative. One common method is the palladium-catalyzed borylation of 5-methyl-7-bromoquinoline with bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form the corresponding boronic acid.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Palladium catalysts such as Pd(PPh3)4, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products
Oxidation: 5-Methyl-7-boronic acid quinoline.
Reduction: 5-Methyl-7-dihydroquinoline.
Substitution: Various substituted quinoline derivatives depending on the coupling partner used.
Scientific Research Applications
5-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging due to the quinoline ring’s ability to fluoresce.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 5-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline depends on its application:
In organic synthesis: The boronate ester group acts as a nucleophile in cross-coupling reactions, forming new carbon-carbon bonds.
In biological systems: The quinoline ring can intercalate with DNA, potentially disrupting cellular processes and leading to cell death in cancer cells.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The reactivity, stability, and applications of quinoline boronate esters are highly dependent on the position and nature of substituents. Below is a comparative analysis with key analogs:
Key Observations :
Physicochemical Properties
- Hydrolysis Behavior: The stability of the boronate ester group is critical. demonstrates that 8-substituted quinoline boronates hydrolyze to form boronic acids or cyclic trimeric anhydrides under aqueous conditions. For 7-substituted derivatives (e.g., the target compound), steric protection from the quinoline core may slow hydrolysis compared to 8-substituted analogs .
- Crystallographic Data: Crystallization of related compounds (e.g., [1-H+][ClO4–] in ) reveals planar quinoline-boronate systems stabilized by π-π stacking. Methyl substituents (e.g., 5-Me) could disrupt crystal packing, affecting solubility .
Commercial Availability and Stability
- Storage: Most quinoline boronates require anhydrous storage at 2–8°C to prevent hydrolysis. Lower purity grades (e.g., 95% vs. 98%) may indicate higher impurity content, affecting reaction yields .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline?
- Methodological Answer : Synthesis typically involves introducing the boronate ester group at the 7-position of the quinoline core. A common approach is halogenation of the quinoline precursor (e.g., 7-bromo-5-methylquinoline) followed by Miyaura borylation using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂). Key considerations include:
- Precursor purity : Ensure halogenated intermediates are free from dehalogenation byproducts, which can compete in cross-coupling reactions .
- Catalyst optimization : Use inert conditions (argon/nitrogen atmosphere) to prevent catalyst oxidation and improve yields .
- Purification : Column chromatography with silica gel or recrystallization in ethanol/hexane mixtures is recommended to isolate the boronate ester .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methyl groups at C5 and boronate at C7). Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and detect trace impurities (<1%) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% required for catalytic applications) .
Q. What are the stability profiles of this compound under different storage conditions?
- Methodological Answer : The boronate ester is moisture-sensitive. Store at –20°C under argon in amber vials to prevent hydrolysis. Monitor degradation via periodic NMR analysis:
- Hydrolysis products (e.g., boronic acid) appear as new peaks at δ 8.5–9.0 ppm in ¹H NMR .
- Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O) during storage .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this boronate ester?
- Methodological Answer :
- Catalyst screening : Test Pd(PPh₃)₄, PdCl₂(dtbpf), or SPhos-Pd-G3 for electron-deficient aryl partners. For sterically hindered substrates, use XPhos-Pd-G3 .
- Solvent effects : Mixed solvents (THF/H₂O or dioxane/H₂O) enhance solubility. Add K₂CO₃ or CsF to accelerate transmetallation .
- Kinetic studies : Monitor reaction progress via in situ FTIR or GC-MS to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
Q. How should conflicting spectral data during structure elucidation be resolved?
- Methodological Answer :
- 2D NMR ambiguity : For overlapping signals in NOESY or HMBC, compare computational NMR predictions (DFT-based tools like ACD/Labs or Gaussian) with experimental data .
- X-ray crystallography : Co-crystallize with a heavy atom (e.g., bromine derivative) to resolve stereochemical uncertainties. Refinement with SHELXL improves accuracy .
Q. What role does this compound play in medicinal chemistry as a building block?
- Methodological Answer :
- Antimicrobial scaffolds : Incorporate into quinolone antibiotics by coupling with fluoro-substituted aryl halides. Test against Gram-negative bacteria (e.g., E. coli ATCC 25922) using MIC assays .
- Anticancer agents : Functionalize via cross-coupling to introduce targeting moieties (e.g., folate conjugates). Evaluate cytotoxicity in MCF-7 or HeLa cell lines with MTT assays .
Q. What computational approaches predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT calculations : Use Gaussian 16 to model transition states for cross-coupling reactions. Focus on boron-oxygen bond dissociation energies and charge distribution .
- Molecular docking : Screen boronate derivatives against enzyme targets (e.g., EGFR kinase) using AutoDock Vina. Prioritize derivatives with ΔG < –8 kcal/mol for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
